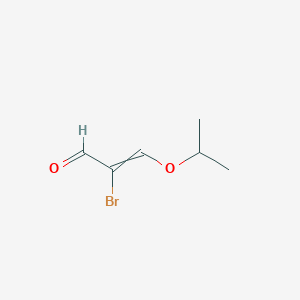








|
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5]CCC1.[Br:7][CH:8]([CH:11]=[O:12])[CH:9]=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(O)C>[Br:7][C:8](=[CH:11][O:12][CH:6]([CH3:5])[CH3:1])[CH:9]=[O:10] |f:2.3|
|


|
Name
|
|
|
Quantity
|
29.12 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
|
|
Quantity
|
2.33 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)C=O
|
|
Name
|
|
|
Quantity
|
43.94 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
4.65 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The contents of the reactor were heated
|
|
Type
|
CUSTOM
|
|
Details
|
to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
A total of 16 L of distillate was removed from the reaction via the cooling tower
|
|
Type
|
CUSTOM
|
|
Details
|
This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 10 gallon reactor
|
|
Type
|
CUSTOM
|
|
Details
|
at 40° C
|
|
Type
|
CUSTOM
|
|
Details
|
An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a rotary evaporator receiver flask
|
|
Type
|
CONCENTRATION
|
|
Details
|
further concentrated under house vacuum at ~30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
About 0.2 L more of solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
Total product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
as obtained in the next step
|
|
Type
|
CUSTOM
|
|
Details
|
must be kept in a freezer (<-5° C., under nitrogen)
|
|
Type
|
WAIT
|
|
Details
|
The shelve-life is about 2 weeks
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC(C=O)=COC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 103% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |